molecular formula C9H8ClNO2 B2709629 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 1256793-26-6

1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2709629
CAS No.: 1256793-26-6
M. Wt: 197.62
InChI Key: ATRCQEDYRDZWOL-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to a cyclopropane carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Chloropyridine Introduction: The chloropyridine ring is introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the cyclopropane intermediate.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of a chloropyridine ring and a cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRCQEDYRDZWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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